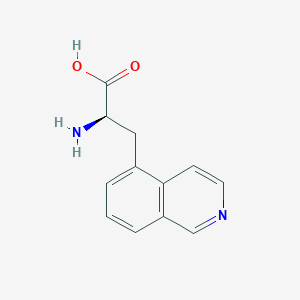
(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid is a chiral amino acid derivative that features an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoquinolines involves the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetaldehyde diethyl acetal as starting materials . Another method involves the Bischler-Napieralski reaction, where β-phenylethylamine is cyclized to form isoquinoline .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used . These methods allow for the large-scale production of isoquinoline derivatives under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form N-oxides.
Reduction: Reduction of the isoquinoline ring can yield tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as an inhibitor of certain enzymes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential pharmacological properties.
Phenylalanine: An amino acid with a similar side chain but lacking the isoquinoline moiety
Uniqueness
(2R)-2-amino-3-(isoquinolin-5-yl)propanoic acid is unique due to its combination of an amino acid structure with an isoquinoline ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-isoquinolin-5-ylpropanoic acid |
InChI |
InChI=1S/C12H12N2O2/c13-11(12(15)16)6-8-2-1-3-9-7-14-5-4-10(8)9/h1-5,7,11H,6,13H2,(H,15,16)/t11-/m1/s1 |
InChI Key |
LPWQPAGEHPIPCL-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


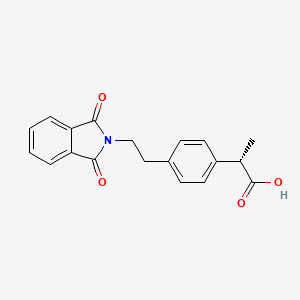
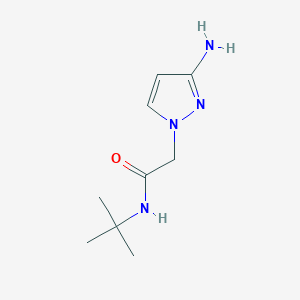
![2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid](/img/structure/B13155661.png)
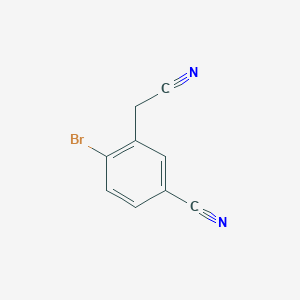
![Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13155671.png)
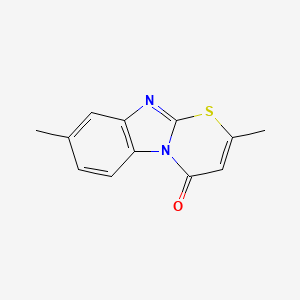
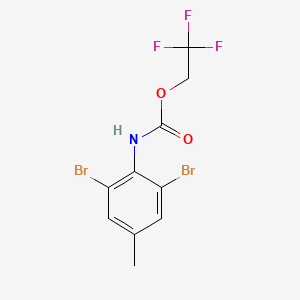
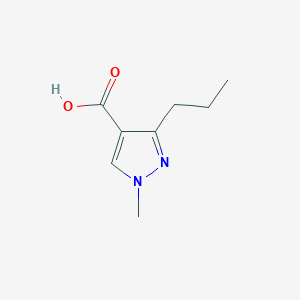
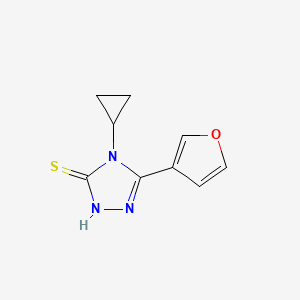
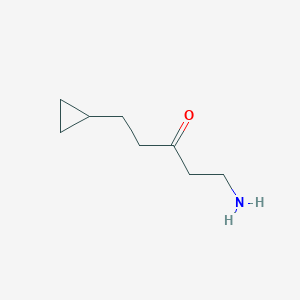
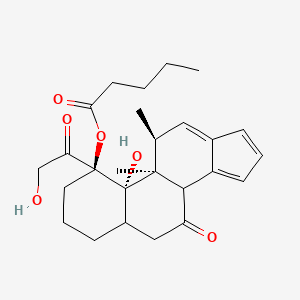

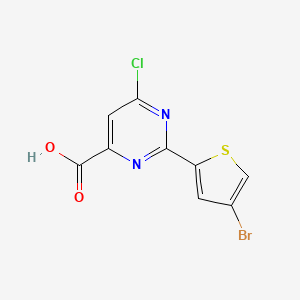
![4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13155754.png)
